Product packaging for 3[S]-Phenylvaleric acid(Cat. No.:)

3[S]-Phenylvaleric acid

Cat. No.: B8632963
M. Wt: 178.23 g/mol
InChI Key: NJEKDDOCPZKREE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3[S]-Phenylvaleric acid is a chiral compound of significant interest in nutritional and metabolic research. It belongs to a class of phenylvaleric acids (PVAs) recognized as major colonic metabolites of dietary flavan-3-ols, which are abundant in foods like tea, cocoa, and berries . These gut microbiota-derived catabolites are pivotal for studying the health effects of polyphenol-rich diets, as they persist in the circulatory system much longer than their parent compounds and are considered key biomarkers of intake . Researchers utilize this compound to investigate the bioavailability and metabolic fate of flavan-3-ols in both in vitro and animal models, helping to elucidate inter-individual differences in metabolism often attributed to variations in gut microbiota composition, or "metabotypes" . Beyond its role as a biomarker, this compound and its related phenyl-γ-valerolactones are the subject of bioactivity studies exploring their potential protective effects. Its research value lies in providing a direct link to understanding the mechanisms behind the benefits of plant-based diets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B8632963 3[S]-Phenylvaleric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3S)-3-phenylpentanoic acid

InChI

InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

NJEKDDOCPZKREE-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CCC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure 3 S Phenylvaleric Acid

Asymmetric Synthesis Strategies for 3(S)-Phenylvaleric Acid

A variety of asymmetric strategies have been developed to achieve the enantioselective synthesis of 3(S)-phenylvaleric acid and its derivatives. These methods can be broadly categorized into those that utilize chiral auxiliaries to direct stereochemistry and those that employ chiral catalysts.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

A practical and effective method for the synthesis of a precursor to 3(S)-phenylvaleric acid involves the use of Evans-type oxazolidinone auxiliaries in an aldol (B89426) addition reaction. Specifically, the titanium tetrachloride (TiCl₄)-promoted aldol addition of an N-acyloxazolidinone with 3-phenylpropanal can be employed to generate the desired stereochemistry at the C3 position.

In one reported synthesis, (R)-N-acetyloxazolidinone was reacted with 3-phenylpropanal in the presence of TiCl₄ and diisopropylethylamine (i-Pr₂NEt). This reaction yielded a mixture of diastereomeric aldol adducts, which could be separated by silica (B1680970) gel column chromatography. The desired (3'S,4'R)-diastereomer, which corresponds to the (S)-configuration at the 3-position of the pentanoic acid backbone, was then isolated. Subsequent cleavage of the chiral auxiliary from the purified diastereomer afforded (3S)-hydroxy-5-phenylpentanoic acid, a direct precursor that can be converted to 3(S)-phenylvaleric acid through deoxygenation. While Evans aldol additions with N-acetylated oxazolidinones can sometimes result in modest diastereoselectivity, the chromatographic separation of the diastereomers provides a reliable route to optically pure material. nih.gov

The key to the success of the chiral auxiliary-mediated approach lies in the highly ordered, chair-like six-membered transition state of the aldol reaction. The steric bulk of the substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This facial bias, dictated by the chirality of the auxiliary, leads to the preferential formation of one diastereomer over the other.

The choice of Lewis acid and base, as well as the reaction temperature, can significantly influence the diastereomeric ratio. For the synthesis of the precursor to 3(S)-phenylvaleric acid, the use of TiCl₄ as the Lewis acid is crucial for achieving the desired stereochemical outcome. The subsequent removal of the auxiliary is typically achieved under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, which preserves the stereochemical integrity of the newly formed chiral center. nih.gov

Table 1: Diastereoselective Aldol Addition for the Synthesis of a 3(S)-Phenylvaleric Acid Precursor nih.gov

EntryChiral AuxiliaryAldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)
1(R)-N-acetyl-4-isopropyloxazolidin-2-one3-PhenylpropanalTiCl₄i-Pr₂NEtMajor diastereomer corresponds to (3S)-hydroxy product

Organocatalytic and Transition Metal-Catalyzed Enantioselective Routes

In addition to chiral auxiliary-based methods, the use of chiral catalysts, including small organic molecules (organocatalysts) and transition metal complexes, represents a powerful and atom-economical approach to enantiopure compounds.

Asymmetric hydroboration of a suitable unsaturated precursor is a potential route to 3(S)-phenylvaleric acid. For instance, the rhodium-catalyzed asymmetric hydroboration of a β,γ-unsaturated amide has been reported as a method to access chiral β-hydroxy acids. nih.gov This methodology could potentially be adapted to a substrate such as N-allyl-3-phenylpropanamide. The hydroboration of the alkene, directed by a chiral phosphine ligand on the rhodium catalyst, would install the boron atom at the C3 position with a specific stereochemistry. Subsequent oxidation of the carbon-boron bond would then yield the corresponding alcohol, which could be further oxidized to the carboxylic acid. The regioselectivity and enantioselectivity of this transformation are highly dependent on the choice of catalyst, ligand, and substrate.

Table 2: Potential Asymmetric Hydroboration Approach to a 3(S)-Phenylvaleric Acid Precursor

EntrySubstrateCatalyst SystemKey TransformationPotential Product
1Phenyl-substituted β,γ-unsaturated amideRhodium complex with chiral phosphine ligandAsymmetric hydroboration-oxidationEnantioenriched 3-hydroxy-3-phenylvaleric acid derivative

Enantioselective oxidation or reduction of a prochiral substrate offers another strategic approach to 3(S)-phenylvaleric acid. For example, the enantioselective oxidation of a prochiral alkene, such as 3-phenyl-1-pentene, could potentially yield a chiral epoxide or diol, which could then be converted to the target acid.

Alternatively, the asymmetric reduction of a β-keto ester, such as ethyl 3-oxo-3-phenylpentanoate, can be a highly effective method for establishing the chiral center. This transformation is often accomplished using chiral ruthenium- or rhodium-phosphine catalysts under hydrogenation conditions. The catalyst forms a transient chiral complex with the substrate, leading to the delivery of hydrogen to one face of the ketone, resulting in the formation of the corresponding β-hydroxy ester with high enantioselectivity. This hydroxy ester can then be deoxygenated and hydrolyzed to afford 3(S)-phenylvaleric acid.

Table 3: Potential Enantioselective Reduction Approach to a 3(S)-Phenylvaleric Acid Precursor

EntrySubstrateCatalyst SystemKey TransformationPotential Product
1Ethyl 3-oxo-3-phenylpentanoateChiral Ru- or Rh-phosphine complexAsymmetric hydrogenationEnantioenriched ethyl 3-hydroxy-3-phenylpentanoate

Chemoenzymatic and Biocatalytic Syntheses of Enantiopure Phenylvaleric Acids

Chemoenzymatic and biocatalytic approaches offer green and efficient alternatives to traditional chemical syntheses for producing enantiopure phenylvaleric acids. These methods leverage the high selectivity of enzymes to achieve desired stereochemical outcomes under mild reaction conditions.

Enzymatic Production of Hydroxy-Phenylvaleric Acid Enantiomers from Polyhydroxyalkanoates (PHAs)

While direct enzymatic synthesis of 3-phenylvaleric acid from PHAs is not extensively documented, the enzymatic production of hydroxy fatty acids from various lipid sources provides a relevant precedent. Enzymes, particularly lipases and hydratases, are instrumental in these biotransformations. For instance, oleate hydratase from Elizabethkingia meningoseptica can catalyze the addition of a water molecule to the double bond of unsaturated fatty acids, yielding (R)-10-hydroxy fatty acids. nih.gov This demonstrates the potential for enzymatic reactions to produce chiral hydroxy acids, which could serve as precursors to phenylvaleric acid enantiomers through subsequent chemical modifications. The process often involves the use of whole-cell biocatalysts or isolated enzymes to transform fatty acids extracted from biomass. nih.gov

Lignocellulosic biomass can also be a sustainable starting point for producing valuable chemicals, including fatty acid sugar esters, through enzymatic processes. frontiersin.orgresearchgate.net This integrated biorefinery approach highlights the versatility of enzymatic synthesis in converting renewable resources into chiral compounds. nih.govfrontiersin.orgresearchgate.net

Biotransformation Processes for Chiral Phenylvaleric Acid Intermediates

Biotransformation processes are pivotal in creating chiral intermediates for pharmaceuticals. taylorfrancis.comnih.gov Enzymes such as lipases, esterases, and dehydrogenases are widely used due to their stereoselectivity. taylorfrancis.comnih.gov For example, the kinetic resolution of racemic esters of phenylalkyl carboxylic acids using metagenome-derived esterases can produce both enantiomers in high optical purity and yield. nih.gov

A study on the biocatalytic reduction of various aromatic ketones to their corresponding (S)-alcohols using whole cells of Pichia glucozyma showed high yields and enantiomeric excess, demonstrating the potential of microbial transformations in generating chiral precursors. unimi.it Similarly, lipase-catalyzed enantioselective hydrolysis of racemic ethyl esters of β-aryl-β-amino acids has been shown to achieve high enantioselectivities. researchgate.net These biocatalytic strategies offer environmentally benign routes to chiral building blocks essential for the synthesis of complex molecules. taylorfrancis.com

Enzyme TypeSubstrateProductKey Feature
EsteraseRacemic ethyl esters of phenylalkyl carboxylic acidsEnantiopure phenylalkyl carboxylic acidsEnantioselective hydrolysis
Ketoreductase (Pichia glucozyma)Aromatic ketones(S)-alcoholsHigh yield and enantiomeric excess
LipaseRacemic ethyl esters of β-aryl-β-amino acidsEnantiopure β-aryl-β-amino acidsHigh enantioselectivity in organic solvent

Enantiomeric Resolution Techniques for Phenylvaleric Acids and Derivatives

Enantiomeric resolution is a crucial process for separating racemic mixtures into their individual enantiomers. wikipedia.orglibretexts.org This is particularly important when asymmetric synthesis is not feasible or when both enantiomers are required.

Chromatographic Separation of Diastereomeric Adducts

Chromatographic methods are highly effective for obtaining enantiomers with very high purity. mdpi.com One common strategy involves the derivatization of the racemic mixture with a chiral auxiliary to form a mixture of diastereomers. tcichemicals.com These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. tcichemicals.com

The choice of the chiral derivatizing agent is critical for successful separation. For carboxylic acids like phenylvaleric acid, chiral amines are often used to form diastereomeric amides. tcichemicals.com For instance, (1S,2R,4R)-(–)-2,10-camphorsultam has been shown to be an effective chiral auxiliary for the resolution of various carboxylic acids, with the resulting diastereomeric amides being well-separated by HPLC on silica gel. tcichemicals.com After separation, the chiral auxiliary is cleaved to yield the enantiopure carboxylic acid.

Chromatographic TechniquePrincipleApplication Example
HPLC on silica gelSeparation of diastereomeric adductsResolution of racemic carboxylic acids derivatized with (1S,2R,4R)-(–)-2,10-camphorsultam
Chiral HPLCDirect separation of enantiomersAnalysis and purification of chiral compounds

Optical Resolution with Chiral Reagents

Optical resolution using chiral resolving agents is a classical and widely used method. wikipedia.orgtcichemicals.com This technique relies on the formation of diastereomeric salts between the racemic acid and a chiral base (or vice versa). libretexts.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic chiral amines like 1-phenylethylamine. wikipedia.org The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated, and the pure enantiomer is recovered by treatment with an acid or base to remove the resolving agent. wikipedia.org For example, the resolution of racemic trans-2-benzylaminocyclohexanol was successfully achieved using L-DPTTA, with the addition of HCl as a supplementary acid improving the resolution efficiency. researchgate.net

The efficiency of optical resolution can be influenced by several factors, including the choice of resolving agent, the solvent, and the crystallization conditions. nih.gov In some cases, preferential crystallization can be employed, where seeding a supersaturated solution of a racemate with a crystal of one enantiomer induces the crystallization of that enantiomer. wikipedia.org

Resolving Agent TypeTarget CompoundPrinciple of SeparationExample
Chiral AmineRacemic Carboxylic AcidFormation of diastereomeric salts with different solubilities1-Phenylethylamine
Chiral AcidRacemic AmineFormation of diastereomeric salts with different solubilitiesTartaric acid
Chiral Propanediol DerivativeRacemic Benzoylamino AcidFormation of diastereomeric salts(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

Biosynthetic Pathways and Metabolic Transformations of Phenylvaleric Acids in Biological Systems

Gut Microbiota-Mediated Catabolism of Flavan-3-ols to Phenylvaleric Acids

The journey of dietary flavan-3-ols, such as those found in tea, cocoa, and various fruits, does not end with ingestion. A significant portion of these compounds escapes absorption in the upper gastrointestinal tract and arrives in the colon, where they become substrates for the resident gut microbiota. nih.gov This microbial community orchestrates a series of complex biotransformations, leading to the production of smaller, more readily absorbed phenolic compounds, including phenylvaleric acids.

The initial and pivotal step in this process is the cleavage of the C-ring of the flavan-3-ol (B1228485) structure. This reaction is carried out by specific members of the gut microbiota, including bacteria from the Coriobacteriaceae family, such as Eggerthella lenta, and species like Flavonifractor plautii. tandfonline.com For instance, Streptococcus pasteurianus has been identified as capable of cleaving the C-ring of (+)-catechin and (-)-epicatechin (B1671481) to form 1-(3',4'-dihydroxyphenyl)-3-(2'',4'',6''-trihydroxyphenyl)propan-2-ol. nih.gov This C-ring fission is a crucial prerequisite for the subsequent formation of phenyl-γ-valerolactones and, ultimately, phenylvaleric acids. tandfonline.com

Mechanisms of Microbial Degradation, Including β-Oxidation and Dehydroxylation

Following the initial C-ring cleavage of flavan-3-ols, the resulting intermediates undergo further microbial modifications to yield phenylvaleric acids. Two key mechanisms in this metabolic cascade are β-oxidation and dehydroxylation.

The conversion of phenyl-γ-valerolactones to phenylvaleric acids involves the hydrolytic opening of the lactone ring. From there, the side chain of phenylvaleric acids can be shortened through a process analogous to fatty acid β-oxidation. This involves the sequential removal of two-carbon units, leading to the formation of phenylpropanoic and phenylacetic acids. nih.govdavuniversity.org

Dehydroxylation, the removal of hydroxyl groups from the phenyl ring, is another critical transformation mediated by the gut microbiota. For example, 3,4-dihydroxylated phenolic acids can be dehydroxylated at the C-4' and C-3' positions, resulting in 3- and 4-monohydroxylated phenolic acids. nih.gov The 7-α-dehydroxylation pathway, well-documented in the metabolism of bile acids by gut bacteria like Clostridium scindens, provides a model for understanding these microbial dehydroxylation reactions. nih.govfrontiersin.orgnih.gov The enzymes involved in these processes are often complex, sometimes involving multi-component systems like those in the bile acid-induced (bai) operon. nih.gov

Formation of Hydroxylated and Non-Hydroxylated Phenylvaleric Acid Metabolites

The structural diversity of the parent flavan-3-ols and the metabolic capabilities of an individual's gut microbiota lead to the formation of a variety of hydroxylated and non-hydroxylated phenylvaleric acid metabolites. For example, the catabolism of (-)-epigallocatechin (B1671488) can lead to the formation of 5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone, which can be further metabolized. nih.gov

The hydroxylation pattern of the resulting phenylvaleric acids is a direct consequence of the hydroxylation of the original flavan-3-ol and subsequent microbial dehydroxylation. The table below summarizes some of the key hydroxylated phenylvaleric acid metabolites and their precursors.

Precursor Flavan-3-olIntermediate Phenyl-γ-valerolactoneResulting Phenylvaleric Acid Metabolite
(-)-Epicatechin5-(3',4'-dihydroxyphenyl)-γ-valerolactone5-(3',4'-dihydroxyphenyl)valeric acid
4-hydroxy-5-(3',4'-dihydroxyphenyl)valeric acid
(-)-Epigallocatechin5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone5-(3',4',5'-trihydroxyphenyl)valeric acid
5-(3',5'-dihydroxyphenyl)-γ-valerolactone5-(3',5'-dihydroxyphenyl)valeric acid

The conversion of these hydroxylated forms to less hydroxylated or non-hydroxylated phenylvaleric acids is dependent on the dehydroxylating capacity of the gut microbiota. nih.gov

Spatiotemporal Production of Flavan-3-ol Catabolites

The production of flavan-3-ol catabolites is not uniform throughout the colon. In vitro models simulating the human digestive system have revealed a spatiotemporal pattern of metabolite formation. The initial breakdown products, such as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and other early intermediates like phenylvaleric acids, are predominantly found in the proximal colon. nih.gov As the digesta moves towards the distal colon, these larger metabolites are further broken down into smaller phenolic compounds. nih.gov This regional separation of metabolic activity reflects the different microbial populations and substrate availability along the length of the colon.

Endogenous Metabolic Routes Involving Phenylalkanoic Acids

Once absorbed into the bloodstream, phenylvaleric acids and other microbially-derived phenylalkanoic acids are subject to endogenous metabolic processes, primarily in the liver. These pathways further modify the structure of these compounds, influencing their biological activity and facilitating their eventual excretion.

Connections to Aromatic Amino Acid Metabolism (e.g., Phenylalanine and Tyrosine)

The catabolism of phenylvaleric acids shares notable similarities with the metabolic pathways of the aromatic amino acids, phenylalanine and tyrosine. tandfonline.com The degradation of both phenylalanine and tyrosine in the liver involves a series of enzymatic reactions that ultimately lead to the formation of fumaric acid and acetoacetic acid, which can then enter central metabolic pathways like the Krebs cycle. biologydiscussion.com

The key connection lies in the shared intermediates and enzymatic machinery. For instance, the degradation of tyrosine involves the formation of p-hydroxyphenylpyruvic acid, which is then oxidized and decarboxylated. snscourseware.org Similarly, the side chain of phenylvaleric acids can be shortened, producing compounds that can potentially enter these same catabolic pathways. The liver is the primary site for the degradation of both phenylalanine and tyrosine. davuniversity.orgpharmaguideline.com This shared metabolic hub suggests that phenylvaleric acids, once absorbed, may be processed by some of the same enzymes that handle the breakdown products of aromatic amino acids.

Mechanistic Investigations of Biological Activities of Phenylvaleric Acids

Modulation of Cardiovascular Processes by Flavan-3-ol-Derived Phenylvaleric Acids

Phenylvaleric acids, principal products of the colonic metabolism of dietary flavan-3-ols, have emerged as significant bioactive molecules with the potential to influence cardiovascular health. nih.gov Flavan-3-ols, found in foods such as cocoa, tea, and berries, undergo microbial transformation in the gut to yield various metabolites, including phenyl-γ-valerolactones and subsequently phenylvaleric acids. mdpi.com These metabolites are absorbed into the bloodstream and are thought to be responsible for many of the cardiovascular benefits associated with flavan-3-ol (B1228485) consumption. nih.gov

Attenuation of Monocyte Adhesion to Endothelial Cells

The adhesion of monocytes to the vascular endothelium is a critical initiating step in the development of atherosclerosis. nih.gov Research has demonstrated that flavan-3-ol metabolites can interfere with this process. While direct studies on 3(S)-Phenylvaleric acid are limited, investigations into the broader class of flavan-3-ol-derived metabolites have shown a significant reduction in monocyte adhesion to endothelial cells. mdpi.com This effect is attributed to the modulation of adhesion molecule expression on the endothelial surface. For instance, treatment of human coronary artery endothelial cells (HCAEC) with certain metabolites has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both of which are crucial for monocyte recruitment. mdpi.com

The mechanism appears to involve the downregulation of inflammatory signaling pathways within the endothelial cells. By suppressing the activation of transcription factors like NF-κB, which control the expression of adhesion molecules, these metabolites reduce the inflammatory phenotype of the endothelium, thereby making it less adhesive for monocytes. mdpi.com

Table 1: Effect of Anandamide (B1667382) (AEA), an Endocannabinoid, on Monocyte Adhesion to Human Coronary Artery Endothelial Cells (HCAEC)

TreatmentMonocyte Adhesion (% of Control)
Control100%
IL-1β (1 ng/mL)~250%
IL-1β + AEA (10 µM)~150%
LPS (1 µg/mL)~200%
LPS + AEA (10 µM)~125%

This table illustrates the inhibitory effect of anandamide on inflammation-induced monocyte adhesion, a process also targeted by flavan-3-ol metabolites. mdpi.com

Hypotensive Effects and Inhibition of Angiotensin-Converting Enzyme

Flavan-3-ol consumption has been linked to reductions in blood pressure, and their microbial metabolites, including phenylvaleric acids, are believed to play a significant role in this hypotensive effect. nih.gov One of the primary mechanisms implicated is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. nih.gov

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by Selected Compounds

CompoundIC50 Value (nM)Type of Inhibition
EU-50316.7Competitive
EU-486541Noncompetitive
EU-48811980Competitive

This table provides examples of IC50 values for different ACE inhibitors, demonstrating the varying potency of compounds that target this enzyme. nih.gov

Cellular Stress Response and Protein Homeostasis Modulation

While direct evidence for 3(S)-Phenylvaleric acid is scarce, research on the closely related compound, 5-Phenylvaleric acid (5-PVA), has shed light on the potential role of phenylvaleric acids in modulating cellular stress responses and maintaining protein homeostasis.

Chemical Chaperone Activity and Inhibition of Protein Aggregation

5-Phenylvaleric acid has been identified as a chemical chaperone, a small molecule that can assist in the proper folding of proteins and prevent their aggregation. nih.gov Protein aggregation is a hallmark of many neurodegenerative diseases. nih.gov In vitro studies have demonstrated that 5-PVA can effectively attenuate the aggregation of proteins like α-synuclein, which is centrally implicated in Parkinson's disease. nih.govconsensus.app This anti-aggregation activity suggests a potential therapeutic role for phenylvaleric acids in conditions characterized by protein misfolding and aggregation. nih.gov

Protective Effects Against Endoplasmic Reticulum Stress-Induced Cellular Responses

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. When the folding capacity of the ER is overwhelmed, a state known as ER stress occurs, which can lead to cell death. mdpi.com 5-Phenylvaleric acid has been shown to exert protective effects against ER stress. nih.gov It can suppress the expression of various protein folding and heat-shock protein markers that are upregulated during ER stress. nih.gov By alleviating ER stress, 5-PVA can protect cells from stress-induced damage and apoptosis. plos.org These findings, primarily in the context of neurodegenerative disease models, highlight a crucial mechanism by which phenylvaleric acids may contribute to cellular health. nih.gov

Table 3: Markers of Endoplasmic Reticulum (ER) Stress

MarkerFunction
GRP78 (BiP)A key ER chaperone that is upregulated during ER stress to assist in protein folding.
CHOPA transcription factor that is induced by ER stress and can mediate apoptosis.
Phosphorylated PERKAn ER stress sensor that, when activated, initiates a signaling cascade to mitigate stress.
Spliced XBP1A transcription factor that is activated during ER stress and upregulates genes involved in protein folding and degradation.

This table lists common molecular markers used to assess the level of ER stress in cells.

Ion Transport Modulatory Effects of Phenylpentanoic Acids

The modulation of ion transport across cellular membranes is a fundamental process that governs a vast array of physiological functions, from nerve impulse transmission to muscle contraction. ucsf.edu Ion channels, which are protein pores in the cell membrane, allow for the selective passage of ions and are critical in these processes. nih.gov The activity of these channels can be modulated by a variety of endogenous and exogenous compounds. nih.gov

Currently, there is a lack of specific research detailing the direct modulatory effects of 3(S)-Phenylvaleric acid or other phenylpentanoic acids on specific ion channels. However, the structural characteristics of these compounds, featuring a phenyl group and a carboxylic acid moiety, suggest the potential for interaction with ion channel proteins. Future research is needed to explore whether phenylpentanoic acids can influence ion channel gating, conductance, or selectivity, and what the physiological consequences of such interactions might be. Understanding these potential effects could open new avenues for explaining the broad biological activities of these flavan-3-ol metabolites.

Computational Chemistry and Advanced Structural Analysis in Phenylvaleric Acid Research

Conformational Analysis and Stereochemical Elucidation of Chiral Phenylvaleric Acids

The three-dimensional structure and stereochemistry of chiral molecules like 3-phenylvaleric acid are crucial to their chemical and biological activity. Computational chemistry offers powerful tools for conformational analysis and the definitive determination of stereochemistry.

A primary technique in this area is Vibrational Circular Dichroism (VCD) spectroscopy, which is highly sensitive to the stereochemical configuration of a molecule. nih.govresearchgate.netmdpi.com The experimental VCD spectrum of a chiral compound is compared with the theoretical spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the 'S' configuration). mdpi.comarxiv.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com

For a flexible molecule such as a phenylvaleric acid, this process involves several steps:

Conformational Search: Identifying all possible low-energy conformations (rotamers) of the molecule. This is because the observed spectrum is a population-weighted average of the spectra of all contributing conformers.

Geometry Optimization and Frequency Calculation: For each identified conformer, the geometry is optimized, and the vibrational frequencies and VCD intensities are calculated using DFT.

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations, which are determined from their calculated Gibbs free energies.

This combined experimental and theoretical approach provides a robust method for stereochemical elucidation. mdpi.comarxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with conformational calculations, also serves as a powerful tool for analyzing the configuration of chiral carboxylic acids, often after derivatization with a chiral auxiliary like menthol. acs.org

Table 1: Illustrative Conformational Analysis Data for a Chiral Carboxylic Acid

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
1 0.0065.2-175.8
2 0.8520.165.3
3 1.5014.788.1

This table is illustrative and represents typical data obtained from DFT calculations for a generic chiral carboxylic acid. Data is not specific to 3[S]-Phenylvaleric acid.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the mechanisms of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This provides deep insights into reaction pathways, kinetics, and selectivity. acs.orgnih.gov

For reactions involving phenylvaleric acid, such as its synthesis or derivatization, DFT can be used to:

Model Reaction Pathways: Propose and evaluate different possible mechanisms for a given transformation. For instance, in an esterification reaction, DFT can help distinguish between different acid- or base-catalyzed pathways by calculating the energy barriers for each step. mdpi.com

Determine Rate-Determining Steps: By calculating the Gibbs free energy of activation for each transition state, the rate-limiting step of the reaction can be identified. mdpi.com

Explain Stereoselectivity: In reactions involving chiral centers, DFT can be used to model the transition states leading to different stereoisomeric products. The calculated energy differences between these transition states can explain and predict the observed enantioselectivity or diastereoselectivity. mdpi.comnih.gov

For example, in studying the ketonic decarboxylation of pentanoic acids, DFT calculations have shown that a mechanism involving a β-keto acid intermediate is kinetically favored over a concerted mechanism. acs.org Similarly, DFT has been employed to understand the stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions by identifying the rate- and stereoselectivity-determining step. nih.gov

Table 2: Example DFT Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants 0.00.0
Transition State +21.5+22.8
Products -5.7-4.9

This table illustrates a typical energy profile calculated by DFT for a single step in a reaction. The values are hypothetical and serve to demonstrate the type of data generated.

Molecular Dynamics Simulations and Ligand-Receptor Interaction Modeling

To understand how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor, researchers employ molecular dynamics (MD) simulations and molecular docking. beilstein-journals.orgnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor). beilstein-journals.org The process involves:

Defining a binding site on the receptor, usually a known active site or a pocket identified from the protein's structure.

Generating a multitude of possible binding poses for the ligand within this site.

"Scoring" these poses using a scoring function that estimates the binding affinity. The highest-scoring poses are considered the most likely binding modes. beilstein-journals.org

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movements over time. nih.govnih.gov This allows researchers to:

Assess the Stability of Binding: An MD simulation can show whether a ligand remains stably bound in its predicted pose or if it dissociates from the binding site. researchgate.net

Characterize Intermolecular Interactions: The simulation trajectory can be analyzed to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. semanticscholar.org

Calculate Binding Free Energies: Advanced techniques like MM-PBSA or MM-GBSA can be applied to MD simulation trajectories to provide more accurate estimates of the binding free energy, which is a measure of binding affinity. researchgate.net

These computational approaches are invaluable in drug discovery and molecular biology for generating hypotheses about a molecule's mechanism of action and for guiding the design of new, more potent compounds. beilstein-journals.org For instance, MD simulations have been used to study the interactions of fibric acids with protein targets, revealing important conformational and energetic details of binding. nih.gov

Advanced Analytical Methodologies for Research on Phenylvaleric Acids and Their Enantiomers

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Metabolites

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. researchgate.netnih.gov The methodology is particularly well-suited for identifying and measuring the concentration of 3-phenylvaleric acid and its metabolic derivatives in samples such as plasma, urine, or cerebrospinal fluid. researchgate.net

The general workflow involves an initial sample preparation step, often using liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interfering substances from the matrix. dergipark.org.tr The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the metabolites are separated based on their physicochemical properties, typically using a reversed-phase column like a C18. hpst.cz

Following chromatographic separation, the analytes enter the mass spectrometer. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, a highly selective technique. In MRM, a specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is unique for a given compound, which minimizes interference and provides a high degree of confidence in quantification. mdpi.com Method validation is crucial and is performed according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.gov For carboxylic acids, derivatization may be employed to improve ionization efficiency and achieve lower detection limits. mdpi.com

Table 1. Representative Method Validation Parameters for LC-MS/MS Quantification of Phenylvaleric Acid Metabolites
ParameterDescriptionTypical Acceptance Criteria/Value
Linearity (R²) The coefficient of determination for the calibration curve over a specified concentration range.> 0.99 nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio > 10 mdpi.com
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-Noise Ratio > 3 mdpi.com
Accuracy The closeness of the determined value to the nominal concentration, expressed as % recovery.85% to 115% nih.gov
Precision (RSD%) The degree of scatter between a series of measurements, expressed as Relative Standard Deviation.< 15% nih.gov
Recovery The efficiency of the extraction procedure, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.90% to 105% mdpi.com

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of optical purity, is of paramount importance in pharmaceutical research. heraldopenaccess.us Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for separating and quantifying enantiomers due to its high resolution and accuracy. heraldopenaccess.usuma.es The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). wvu.edu

For acidic compounds like 3-phenylvaleric acid, several types of CSPs are effective. Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX), are specifically designed for the enantioseparation of acids. chiraltech.com The separation mechanism involves ion-pairing between the acidic analyte and the basic chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used and have shown success in separating profens, a class of acidic drugs structurally related to phenylvaleric acid. vt.edu

In a typical analysis, a solution of the phenylvaleric acid sample is injected into the HPLC system. The mobile phase composition and flow rate are optimized to achieve baseline separation of the two enantiomers, (R) and (S). Detection is commonly performed using a UV detector. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. heraldopenaccess.us

Table 4. Representative Chiral HPLC Method Parameters and Results for Enantiomeric Excess Determination
ParameterValue
Column (CSP) CHIRALPAK® AD-H (Amylose-based)
Mobile Phase Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (3[R]-enantiomer) 8.5 min
Retention Time (3[S]-enantiomer) 10.2 min
Resolution (Rs) > 2.0
Peak Area (3[R]-enantiomer) 1,500
Peak Area (3[S]-enantiomer) 298,500
Enantiomeric Excess (% ee) of 3[S]-enantiomer 99.0%

% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Q & A

What are the standard analytical methods for quantifying 3[S]-Phenylvaleric acid in biological samples, and how do they ensure accuracy?

To quantify this compound in biological matrices, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or fluorescence detection. For example, in gut microbiota studies, LC-MS/MS is preferred due to its sensitivity in detecting low-concentration metabolites like phenylvaleric acid derivatives (e.g., 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid) . Method validation should include spike-and-recovery tests using isotopically labeled internal standards to correct for matrix effects. Additionally, protocols from flavan-3-ol metabolite analyses (e.g., PhytoHub database identifiers) provide reference retention times and fragmentation patterns to confirm structural identity .

What laboratory synthesis routes are effective for producing enantiomerically pure this compound?

Enantioselective synthesis of this compound can be achieved via asymmetric catalysis or enzymatic resolution. For instance, chiral auxiliaries like Evans oxazolidinones enable stereocontrol during alkylation of valeric acid precursors . Alternatively, lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) has been reported for structurally similar valeric acid derivatives, yielding >95% enantiomeric excess . Reaction progress should be monitored by chiral HPLC (e.g., Purospher® STAR columns) to verify purity .

How do microbial communities modulate the metabolic conversion of this compound in the human gut?

Human fecal microbiota studies demonstrate that this compound derivatives (e.g., phenyl-γ-valerolactones) are produced via ring fission of flavan-3-ols during colonic fermentation . The metabolite profile depends on the substrate’s hydroxylation pattern: dihydroxylated precursors (e.g., procyanidins) favor 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, while monohydroxylated substrates yield non-hydroxylated phenylvaleric acids . Researchers should use in vitro batch fermentation models with controlled pH and anaerobic conditions, followed by LC-MS/MS to track metabolite kinetics. Taxonomic profiling (16S rRNA sequencing) can link specific bacterial taxa (e.g., Actinobacteria) to metabolic pathways .

What experimental strategies address discrepancies between in vitro and in vivo bioavailability data for this compound metabolites?

Discrepancies often arise due to differences in hepatic first-pass metabolism (in vivo) versus static in vitro systems. To reconcile these, use physiologically based pharmacokinetic (PBPK) modeling that integrates in vitro permeability (Caco-2 assays), plasma protein binding data, and hepatic clearance rates . For example, Dakin’s 1909 in vivo study on phenylvaleric acid oxidation identified urinary metabolites absent in in vitro models, highlighting the need to account for enterohepatic recirculation in bioavailability calculations . Cross-validation with portal vein cannulation in animal models can isolate gut vs. systemic contributions .

How should researchers address contradictory data on the bioactivity of this compound derivatives in different experimental models?

Contradictions (e.g., pro-inflammatory vs. anti-inflammatory effects) may stem from context-dependent metabolite interactions or assay variability. Implement multi-omics integration (transcriptomics + metabolomics) to identify confounding factors, such as gut microbiome diversity or host genetic polymorphisms . For in vitro studies, standardize cell culture conditions (e.g., oxygen levels, media composition) to reduce artifact generation. Critical evaluation of dose-response curves and use of pathway-specific inhibitors (e.g., MAPK inhibitors) can clarify mechanistic inconsistencies .

What statistical and reporting practices ensure reproducibility in studies on this compound’s metabolic fate?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting:

  • Sampling protocols : Incremental subsampling to minimize preparation error .
  • Analytical quality controls : Include batch-specific CVs for MS/MS sensitivity .
  • Error propagation models : Use tools like R’s propagate package to quantify uncertainty in metabolite concentration calculations .
    For animal studies, report strain-specific metabolism (e.g., Wistar vs. Sprague-Dawley rats) and ethical approval details .

What advanced techniques characterize the stereochemical stability of this compound under physiological conditions?

Chiral stability assays using nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can detect racemization in simulated gastric fluid (pH 2.0) or intestinal fluid (pH 6.8) . For in vivo tracking, isotopically labeled ¹³C-3[S]-Phenylvaleric acid administered via oral gavage in rodents, followed by enantioselective LC-MS, quantifies stereochemical integrity in plasma and tissues .

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